molecular formula C17H15N7O2 B2589343 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034598-95-1

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2589343
CAS No.: 2034598-95-1
M. Wt: 349.354
InChI Key: LXWNYFMFEBBSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide is a synthetic compound designed for research purposes, integrating a quinoxaline-2-carboxamide scaffold with a [1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl moiety. This molecular architecture is of significant interest in medicinal chemistry due to the established biological potential of its constituent heterocycles. The quinoxaline core is a privileged structure in drug discovery, known for its ability to bind to diverse biological targets . It is a bioisostere of several pharmacologically relevant structures, including indole, benzimidazole, and quinoline, which contributes to its broad utility in developing therapeutic agents . Compounds based on the quinoxaline framework, particularly quinoxaline-2-carboxamides, have been extensively investigated for their antimycobacterial properties and have shown promising in vitro activity against Mycobacterium tuberculosis . Furthermore, the [1,2,4]triazolo[4,3-a]pyrazine and related [1,2,4]triazolo[4,3-a]quinoxaline cores have been identified in novel compounds evaluated for a range of biological activities. Research indicates that such fused triazole systems exhibit potential as inhibitors of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, making them candidates for antidiabetic research . Additionally, structurally similar 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide derivatives have demonstrated notable anti-inflammatory effects in preclinical models, working through the inhibition of pro-inflammatory mediators and modulation of the MAPK signaling pathway . Researchers can leverage this compound as a key intermediate or a novel chemical entity for screening in various drug discovery programs, including infectious disease, metabolic disorder, and inflammation research.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2/c1-2-26-17-15-23-22-14(24(15)8-7-18-17)10-20-16(25)13-9-19-11-5-3-4-6-12(11)21-13/h3-9H,2,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWNYFMFEBBSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cyclization Reactions for Core Formation

The triazolopyrazine core is synthesized via cyclocondensation of hydrazine derivatives with pyrazine precursors. Key steps include:

  • Hydrazine-Pyrazine Cyclization : Reaction of 2-hydrazinopyrazine with triethyl orthoformate under acidic conditions yields the triazolopyrazine ring .

  • Ethoxy Group Introduction : Alkylation at the 8-position of the triazolopyrazine core using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) .

Table 1: Cyclization Conditions for Triazolopyrazine Derivatives

Reaction ComponentConditionsYield (%)Reference
2-Hydrazinopyrazine + Triethyl OrthoformateHCl (cat.), reflux, 4 h68–72
Ethylation at C8EtBr, K₂CO₃, DMF, 80°C, 12 h55–60

Amide Bond Formation

The quinoxaline-2-carboxamide moiety is introduced via coupling reactions:

  • Carboxylic Acid Activation : Quinoxaline-2-carboxylic acid is activated using EDCl/HOBt or TBTU.

  • Nucleophilic Substitution : Reaction with the methylamine group on the triazolopyrazine scaffold in anhydrous DCM or DMF .

Table 2: Amide Coupling Optimization

Coupling AgentSolventTemp. (°C)Reaction Time (h)Yield (%)
EDCl/HOBtDMF252465
TBTU/DIEADCM0→251278

Electrophilic Substitution on Quinoxaline

The quinoxaline ring undergoes electrophilic substitution at positions 3, 6, and 7 under controlled conditions:

  • Bromination : N-Bromosuccinimide (NBS) in acetonitrile selectively brominates the quinoxaline at C6 .

  • Nitration : Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at C3 .

Table 3: Electrophilic Substitution Outcomes

ReactionReagentsPositionYield (%)
BrominationNBS, CH₃CN, refluxC672
NitrationHNO₃/H₂SO₄, 0°CC358

Functional Group Transformations

  • Reduction of Nitro Groups : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine groups .

  • Oxidation of Thioethers : mCPBA oxidizes sulfur-containing substituents to sulfoxides or sulfones .

Stability and Reactivity

  • pH Sensitivity : The compound hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the amide bond .

  • Thermal Stability : Decomposes above 250°C, with DSC showing exothermic peaks at 255°C .

Cross-Coupling Reactions

The triazolopyrazine core participates in Suzuki-Miyaura couplings for diversification:

  • Borylation : Miyaura borylation at C8 using bis(pinacolato)diboron and Pd(dppf)Cl₂ .

  • Suzuki Coupling : Phenylboronic acid reacts with brominated derivatives to install aryl groups .

Table 4: Cross-Coupling Efficiency

SubstrateCatalystYield (%)
8-Bromo-triazolopyrazinePd(PPh₃)₄, K₂CO₃82
Borylated IntermediatePd(dppf)Cl₂, KOAc75

Key Research Findings

  • Catalytic Efficiency : Pd-based catalysts outperform Ni in cross-coupling reactions, achieving >80% yields .

  • Regioselectivity : Bromination favors the quinoxaline ring over the triazolopyrazine due to electron density distribution .

  • Biological Implications : Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show enhanced kinase inhibition .

Scientific Research Applications

Anticancer Properties
Research indicates that compounds related to the triazolo-pyrazine class exhibit notable anticancer activities. For instance, derivatives have been shown to act as dual inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2), both critical targets in cancer therapy. These activities suggest that N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide could be explored for therapeutic applications in oncology .

Mechanism of Action
The mechanism of action for this compound primarily involves its interaction with specific receptors involved in cancer proliferation and angiogenesis. Studies have demonstrated that derivatives can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation .

Pharmacological Applications

Neurokinin Receptor Antagonism
This compound has been identified as a selective antagonist for neurokinin-3 receptors. This property opens avenues for research into treatments for conditions such as anxiety and depression, where neurokinin signaling plays a crucial role .

Anti-inflammatory Effects
The triazolo-pyrazine derivatives also exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The ability to modulate inflammatory pathways could lead to new therapeutic strategies for conditions like arthritis or other chronic inflammatory disorders .

Case Studies and Research Findings

Several studies have documented the biological evaluation of compounds derived from the triazolo-pyrazine scaffold:

  • Cancer Cell Line Studies : A recent study evaluated the viability of several cancer cell lines treated with compounds based on the triazolo[4,3-a]quinoxaline scaffold. Among them, specific derivatives showed significant cytotoxic effects against melanoma cell lines, indicating their potential as anticancer agents .
  • Structure–Activity Relationship (SAR) Analysis : Research has focused on understanding how modifications to the triazolo-pyrazine structure influence biological activity. This includes evaluating how different substituents affect potency against various cancer types and elucidating the underlying mechanisms of action .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of c-Met and VEGFR-2; induces apoptosis in cancer cells
Neurokinin ReceptorSelective antagonist; potential treatment for anxiety and depression
Anti-inflammatoryModulation of inflammatory pathways; potential treatment for chronic inflammatory diseases

Mechanism of Action

The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of microbial and cancer cells . For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Substituents (Triazolopyrazine Core) Carboxamide/Linked Group Key Features Biological Activity (If Reported) References
N-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide (Target) 8-ethoxy, methyl linker Quinoxaline-2-carboxamide High aromaticity; potential for π-π stacking and receptor interaction Not explicitly reported
N-[(8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide 8-hydroxy, methyl linker Phenyl-1,2,3-triazole-4-carboxamide Polar hydroxy group may reduce membrane permeability Not reported
8-Amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide 8-amino, furan-2-yl 4-Hydroxyphenethyl Amino group enhances solubility; furan may influence metabolic stability Intermediate in bioactive compound synthesis
(R)-N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide 8-amino, 3-oxo-2-phenyl Thiazolidine-4-carboxamide Thiazolidine ring introduces conformational rigidity; cytoprotective potential Membrane stabilization, cerebroprotection
2-Benzyl-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives 2-benzyl, 3-one Varied substituents Benzyl group enhances lipophilicity; 3-one modifies electronic properties Adenosine A1/A2A receptor ligands

Key Structural Differences and Implications:

  • Ethoxy vs. Hydroxy/Amino Substituents: The ethoxy group in the target compound likely improves metabolic stability compared to the hydroxy group in or the amino group in , which may undergo faster oxidation or deamination.
  • Quinoxaline vs.
  • Synthetic Accessibility : Compounds like those in utilize cyclization and carbodiimide-mediated amide coupling (e.g., EDCI/HOBt), methods likely applicable to the target compound’s synthesis.

Pharmacological and Functional Comparisons

  • Cytoprotection and Membrane Stabilization: Derivatives with thiazolidine-4-carboxamide () or ω-substituted alkylcarboxylic acids () exhibit cytoprotective effects, suggesting that the target compound’s quinoxaline group could be modified for similar applications.
  • Receptor Targeting: 2-Benzyl-substituted triazolopyrazin-3-ones () show affinity for adenosine receptors, highlighting the core’s versatility. The quinoxaline-carboxamide group may redirect activity toward kinase or purinergic receptors.

Physicochemical Properties

  • Solubility: Quinoxaline-2-carboxamide’s planar structure may reduce aqueous solubility compared to smaller substituents (e.g., phenyl-triazole in ).

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds that feature a triazolo-pyrazine moiety. The structural formula is represented as follows:

C14H17N7O2\text{C}_{14}\text{H}_{17}\text{N}_{7}\text{O}_{2}

This compound exhibits a molecular weight of 315.33 g/mol and has unique substituents that contribute to its biological properties.

Anticancer Properties

Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit notable anticancer activity. For instance, compounds similar to N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline have shown promise as dual inhibitors of c-Met and VEGFR-2, which are critical targets in cancer therapy. These activities suggest potential applications in treating various cancers through mechanisms such as apoptosis induction and inhibition of tumor growth .

Case Study: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain derivatives increased apoptosis via caspase activation pathways (caspase 9, 8, and 3/7), indicating their potential as effective anticancer agents .

Antimicrobial Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline has also been investigated for its antimicrobial properties. Derivatives from this class have shown moderate to good antibacterial activity against various pathogens. For example, several pyrazole derivatives displayed significant inhibition zones against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Bactericidal Activity
4a0.22Yes
5a0.25Yes
100.30Yes

The mechanism by which N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline exerts its biological effects involves binding to specific molecular targets. This binding can modulate enzyme activity or activate signaling pathways that lead to the desired therapeutic outcomes .

Interaction with Receptors

Research has indicated that related compounds can interact with adenosine receptors (A1 and A2). These interactions may result in the antagonism of adenosine's inhibitory actions on cellular processes such as cAMP formation in fat cells .

Synthesis Methods

The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Triazolo-Pyrazine Core : This is achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.
  • Alkylation Reaction : The ethoxy group is introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.

These synthetic routes are crucial for obtaining high yields and purity necessary for biological evaluation .

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for synthesizing N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide? A: The compound can be synthesized via coupling reactions between triazolo[4,3-a]pyrazine intermediates and quinoxaline-2-carboxamide derivatives. A validated method involves:

  • Step 1: Reacting 8-ethoxy-triazolo[4,3-a]pyrazine-3-methanol with quinoxaline-2-carboxylic acid using carbodiimide coupling reagents (e.g., EDCI·HCl) and HOBt in anhydrous DMF at 60°C for 18 hours .
  • Step 2: Purification via recrystallization (for crystalline products) or column chromatography (for amorphous solids), with eluents like cyclohexane/EtOAc mixtures .

Advanced Synthesis Optimization

Q: How can computational methods improve reaction yield and selectivity for this compound? A: Quantum chemical calculations and reaction path searches can identify optimal conditions (e.g., solvent polarity, temperature, catalyst). For example:

  • Reaction Design: ICReDD’s approach combines quantum calculations with experimental data to narrow down conditions (e.g., trifluoroacylation in dioxane vs. THF) .
  • Case Study: Fluorinated analogs require precise control of fluoroacylation steps; computational modeling of trifluoroethyl acetate reactivity can reduce side-product formation .

Analytical Characterization

Q: Which spectroscopic and chromatographic techniques are critical for characterizing this compound? A: Key methods include:

  • 1H NMR: To confirm substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm and triazolo protons at δ 8.2–8.5 ppm) .
  • IR Spectroscopy: Detection of carboxamide C=O stretches (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
  • HPLC-MS: For purity assessment (e.g., ESI-MS with [M+H]+ ion matching theoretical mass ±0.5 Da) .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies in reaction yields across studies? A: Systematic evaluation of variables is required:

  • Case Example: Yield variations in coupling reactions (e.g., 77% vs. 85%) may arise from differences in solvent (DMF vs. THF), stoichiometry (1:2 vs. 1:1.2), or purification methods (recrystallization vs. chromatography) .
  • Mitigation: Use Design of Experiments (DoE) to isolate critical factors (e.g., EDCI·HCl concentration, reaction time) .

Biological Activity Profiling

Q: What experimental designs are recommended for evaluating adenosine receptor binding affinity? A: Use competitive binding assays with radiolabeled ligands (e.g., [³H]CGS21680 for A2A receptors):

  • Protocol: Incubate the compound with membrane preparations from HEK293 cells expressing human A1/A2A receptors. Measure displacement curves using scintillation counting .
  • Advanced: Pair functional assays (cAMP accumulation) with structural studies (molecular docking of the quinoxaline moiety into receptor pockets) .

Fluorinated Analog Synthesis

Q: What steps are critical for synthesizing fluorinated derivatives of this compound? A: Key modifications include:

  • Fluoroacylation: Introduce CF3 groups via trifluoroethyl acetate under reflux in dioxane (e.g., 8-trifluoroacetylpyrazolo-triazine derivatives) .
  • Challenges: Monitor fluorination efficiency via 19F NMR and address hydrolytic instability by optimizing reaction pH (<7) .

Purification Challenges

Q: How can column chromatography conditions be optimized for polar byproducts? A: Adjust eluent polarity and additive use:

  • Example: For triazolo-pyrazine intermediates, use gradient elution with EtOAc/MeOH (95:5) to separate carboxamide byproducts .
  • Validation: Confirm purity via XRPD to detect crystalline impurities and TGA-DSC for thermal stability profiling .

Stability Studies

Q: What protocols ensure compound stability during storage and assays? A:

  • Storage: Lyophilize the compound and store at -20°C under argon to prevent hydrolysis of the ethoxy group .
  • In Assays: Use DMSO stock solutions (≤10 mM) with desiccants to minimize moisture uptake during long-term kinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.